Fmoc-Gly-OPfp

Vue d'ensemble

Description

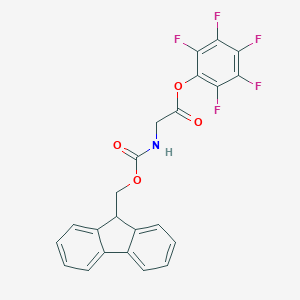

Fmoc-Gly-OPfp: N-α-fluorenylmethyloxycarbonyl-glycine pentafluorophenyl ester , is a derivative of glycine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile, and a pentafluorophenyl ester, which facilitates the coupling of glycine residues to other amino acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OPfp typically involves the reaction of N-α-fluorenylmethyloxycarbonyl-glycine (Fmoc-Gly-OH) with pentafluorophenol (PfpOH) in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Gly-OPfp primarily undergoes nucleophilic substitution reactions . The pentafluorophenyl ester group is highly reactive towards nucleophiles, making it an excellent leaving group in peptide coupling reactions .

Common Reagents and Conditions:

Nucleophiles: Amines (e.g., primary and secondary amines)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Conditions: Room temperature to slightly elevated temperatures (20-40°C)

Major Products: The major product of the reaction between this compound and an amine is the corresponding Fmoc-protected peptide . The pentafluorophenyl group is released as a byproduct .

Applications De Recherche Scientifique

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OPfp is primarily used in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under basic conditions, allowing for sequential addition of amino acids to form peptides. The pentafluorophenyl ester enhances the coupling efficiency of glycine residues during the synthesis process.

| Parameter | Details |

|---|---|

| Coupling Agent | This compound |

| Deprotection Method | 20% piperidine in DMF |

| Purification Method | Preparative RP-HPLC |

In a study involving nociceptin peptides, researchers utilized this compound to couple various amino acids efficiently, demonstrating its effectiveness in generating high-purity peptides suitable for biological assays .

Drug Development

Enhancing Bioavailability

this compound plays a significant role in the pharmaceutical industry by facilitating the development of peptide-based drugs. Its ability to form stable peptide bonds contributes to the creation of compounds with improved bioavailability and therapeutic efficacy.

Case studies have shown that modifications using this compound lead to increased potency in drug candidates targeting specific receptors. For instance, modifications in peptide sequences incorporating this compound resulted in enhanced receptor affinity and analgesic activity comparable to traditional opioids .

Bioconjugation

Attachment of Biomolecules

The application of this compound extends to bioconjugation processes where it enables the attachment of biomolecules to surfaces or other compounds. This capability is crucial for developing diagnostic tools and therapeutic agents.

In one notable study, researchers demonstrated the use of this compound in click chemistry reactions for labeling biomolecules with fluorophores, enhancing detection capabilities in diagnostic applications .

Protein Engineering

Modifying Protein Structures

this compound is utilized in protein engineering to modify protein structures, which can lead to advancements in enzyme activity and specificity. By incorporating this compound into synthetic pathways, researchers can create proteins with tailored functionalities.

For example, studies have shown that using this compound allows for precise modifications that enhance enzyme catalysis rates and substrate specificity, paving the way for innovations in biotechnological applications .

Fluorinated Compound Research

Exploration of Unique Properties

The pentafluorophenyl group present in this compound allows researchers to explore fluorinated compounds with unique properties beneficial in materials science and chemical reactions. These compounds often exhibit enhanced stability and reactivity compared to their non-fluorinated counterparts.

Research indicates that fluorinated peptides synthesized using this compound show improved solubility and stability, making them suitable candidates for various applications in drug delivery systems and sensor technologies .

Mécanisme D'action

The mechanism of action of Fmoc-Gly-OPfp involves the activation of the carboxyl group of glycine through the formation of a pentafluorophenyl ester. This activated ester readily reacts with nucleophiles, such as amines, to form peptide bonds. The Fmoc group serves as a protecting group for the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF), allowing for further peptide elongation .

Comparaison Avec Des Composés Similaires

- Fmoc-Gly-OH (N-α-fluorenylmethyloxycarbonyl-glycine)

- Fmoc-Gly-OSu (N-α-fluorenylmethyloxycarbonyl-glycine succinimidyl ester)

- Fmoc-Gly-OBt (N-α-fluorenylmethyloxycarbonyl-glycine benzotriazolyl ester)

Comparison: Fmoc-Gly-OPfp is unique due to the presence of the pentafluorophenyl ester group, which provides higher reactivity compared to other esters like succinimidyl and benzotriazolyl esters. This increased reactivity makes this compound particularly useful in peptide synthesis, where efficient coupling reactions are essential .

Activité Biologique

Fmoc-Gly-OPfp (Fluorenylmethyloxycarbonyl glycine 4-pyridylphosphoryl fluoride) is a compound widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity is primarily linked to its role as a coupling reagent and its potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound serves as an activated form of glycine, facilitating the coupling of amino acids during peptide synthesis. The Fmoc group allows for easy removal under basic conditions, while the OPfp moiety enhances the reactivity of the glycine residue. This dual functionality is crucial for synthesizing peptides that can exhibit biological activity.

The mechanism by which this compound exerts its effects involves the formation of stable peptide bonds with other amino acids, leading to the production of biologically active peptides. These peptides can interact with various biological targets, including enzymes and receptors, thereby influencing cellular functions.

Biological Activity Overview

Research indicates that this compound and its derivatives have shown promise in various biological assays:

- Anticancer Activity : Peptides synthesized using this compound have demonstrated significant growth inhibition against cancer cell lines. For instance, studies have shown that modifications to the glycine residue can enhance the anticancer properties of synthesized peptides by improving their binding affinity to target proteins involved in cell proliferation and apoptosis .

- Antimicrobial Properties : Some peptides derived from this compound exhibit antimicrobial activity, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial membranes or interfering with essential metabolic processes .

- Neuroprotective Effects : Certain peptides synthesized using this compound have been investigated for their neuroprotective effects. They may help mitigate neuronal damage in models of neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation .

Table 1: Summary of Biological Activities Associated with this compound Derivatives

Case Study: Anticancer Peptide Synthesis

In a recent study, researchers synthesized a series of peptides using this compound as a coupling agent. The resulting peptides were tested against various cancer cell lines, including MCF-7 and A549 (lung cancer). The study found that specific modifications to the glycine residue significantly enhanced the peptides' potency against these cell lines, suggesting that this compound plays a critical role in developing effective anticancer agents .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSDTBJWUJIFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369829 | |

| Record name | Fmoc-Gly-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-85-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Gly-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-glycin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Gly-OPfp in the research on Buckyball-amino acid acylation of pdCpA?

A: The research papers focus on attaching a Buckyball-amino acid (Baa) to a phospho-cytidine-phospho-adenosine (pdCpA) subunit. The researchers faced challenges due to the hydrophobic nature of Baa. They discovered that while Baa coupling was unsuccessful, this compound, a hydrophobic perfluorophenyl ester, successfully coupled to pdCpA. [, ] This finding suggests that steric hindrance, rather than hydrophobicity alone, might be the limiting factor in Baa coupling. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.